N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea
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Description
N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea is a useful research compound. Its molecular formula is C19H20Cl2N2O4 and its molecular weight is 411.28. The purity is usually 95%.
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Biological Activity
N'-(2,4-Dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea, commonly referred to as compound 1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly its anti-cancer activity and other relevant biological effects.
The molecular formula of compound 1 is C19H20Cl2N2O4 with a molecular weight of 411.28 g/mol. Key chemical properties include:
Property | Value |
---|---|
Boiling Point | 593.8 ± 50.0 °C (Predicted) |
Density | 1.42 ± 0.1 g/cm³ (Predicted) |
pKa | 12.87 ± 0.70 (Predicted) |
The biological activity of compound 1 is primarily attributed to its structural features that facilitate interactions with various biological targets. Its mechanism of action involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of compound 1, particularly in various cancer cell lines:
- Cell Line Studies : Compound 1 demonstrated significant cytotoxic effects against the MCF-7 breast cancer cell line, with an IC50 value of approximately 25.72 ± 3.95 μM. Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner .
- In Vivo Studies : In tumor-bearing mice, treatment with compound 1 resulted in a marked suppression of tumor growth compared to control groups, indicating its potential as an anti-cancer agent .
Other Biological Activities
In addition to its anti-cancer properties, compound 1 has shown promise in other areas:
- Antimicrobial Activity : Preliminary tests suggest that compound 1 exhibits antimicrobial properties against certain bacterial strains, although further studies are needed to quantify this effect.
- Enzyme Inhibition : Some studies indicate that compound 1 may inhibit specific enzymes related to cancer progression and metastasis, contributing to its overall therapeutic profile .
Case Studies and Research Findings
A review of recent literature reveals several case studies illustrating the efficacy of compound 1:
- Study on MCF-7 Cells : A study published in Molecules demonstrated that compound 1 significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms .
- Tumor Suppression in Murine Models : Another research effort indicated that administration of compound 1 resulted in reduced tumor size and improved survival rates in murine models bearing human cancer xenografts .
- Mechanistic Insights : Research has also focused on the molecular pathways affected by compound 1, identifying key proteins involved in apoptosis and cell cycle regulation that are modulated by this compound .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-23(19(25)22-15-7-6-12(20)8-14(15)21)17-11(9-24)10-27-18-13(17)4-3-5-16(18)26-2/h3-8,11,17,24H,9-10H2,1-2H3,(H,22,25)/t11-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGCPFCYUUFKF-PIGZYNQJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(COC2=C1C=CC=C2OC)CO)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1[C@@H](COC2=C1C=CC=C2OC)CO)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.